
4-(4-(Bromofluoromethyl)phenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Bromofluoromethyl)phenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromofluoromethyl group on the phenyl ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bromofluoromethyl)phenyl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(bromofluoromethyl)benzaldehyde with thioamide in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Bromofluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromofluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Electrophilic and Nucleophilic Additions: The aromatic nature of the thiazole ring allows for electrophilic and nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can lead to the formation of sulfoxides or sulfones .
Applications De Recherche Scientifique
4-(4-(Bromofluoromethyl)phenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a chemotherapeutic agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 4-(4-(Bromofluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)thiazole: Lacks the fluoromethyl group but shares similar biological activities.
4-(4-Chloromethyl)phenyl)thiazole: Contains a chloromethyl group instead of a bromofluoromethyl group.
4-(4-Methyl)phenyl)thiazole: Substituted with a methyl group instead of a bromofluoromethyl group
Uniqueness
4-(4-(Bromofluoromethyl)phenyl)thiazole is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency compared to similar compounds .
Propriétés
Formule moléculaire |
C10H7BrFNS |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
4-[4-[bromo(fluoro)methyl]phenyl]-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c11-10(12)8-3-1-7(2-4-8)9-5-14-6-13-9/h1-6,10H |
Clé InChI |
BZSUUAMNAONAKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC=N2)C(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


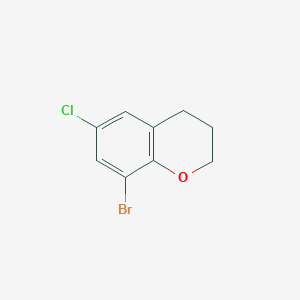
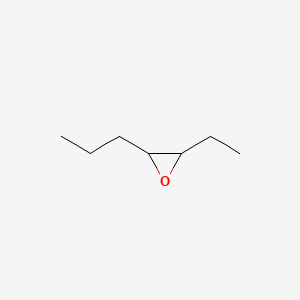
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
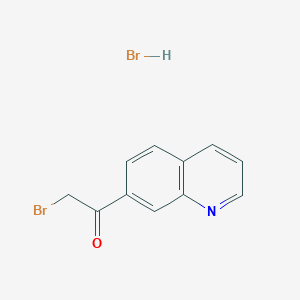

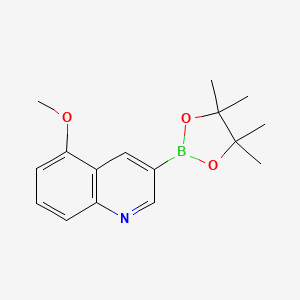
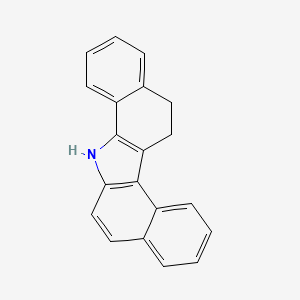
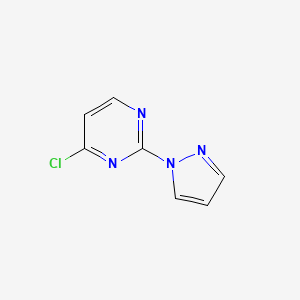
![1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid](/img/structure/B13943680.png)
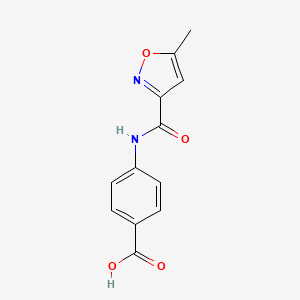
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)
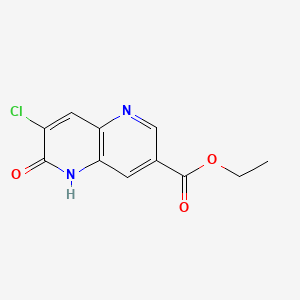

![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)
